molecular formula C7H9NO3 B6203239 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid CAS No. 1564709-36-9

4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B6203239
CAS No.: 1564709-36-9
M. Wt: 155.2
InChI Key:
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Description

4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid: is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the fourth position, a methyl group at the second position, and a carboxylic acid group at the fifth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with ethylamine followed by cyclization can yield the desired oxazole derivative. The reaction conditions typically involve heating the mixture in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes.

Medicine: In medicinal chemistry, oxazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 4-methyl-1,3-oxazole-5-carboxylic acid
  • 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid

Comparison: Compared to similar compounds, 4-ethyl-2-methyl-1,3-oxazole-5-carboxylic acid is unique due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups, along with the carboxylic acid functionality, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can offer different reactivity and interactions compared to its analogs.

Properties

CAS No.

1564709-36-9

Molecular Formula

C7H9NO3

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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